molecular formula C11H12O6 B3374084 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid CAS No. 1017053-35-8

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid

Cat. No. B3374084
CAS RN: 1017053-35-8
M. Wt: 240.21 g/mol
InChI Key: FEQADSXQFMGTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid” is a chemical compound with the molecular formula C11H12O6 . It has a molecular weight of 240.21 . This compound is used for research purposes .

Mechanism of Action

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid works by inhibiting the activity of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This compound has a relatively short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid is its specificity for MAO-A, which reduces the risk of side effects associated with non-selective MAO inhibitors. However, this compound has a relatively short half-life and requires multiple doses per day, which can make it difficult to use in lab experiments. Additionally, this compound has a low bioavailability and can be affected by food and other medications.

Future Directions

Future research on 4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid could focus on its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further studies could investigate the long-term effects of this compound on neurotransmitter levels and the HPA axis. Finally, research could explore the development of more potent and selective MAO inhibitors with improved pharmacokinetic properties.

Scientific Research Applications

4-Methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorder and has a low incidence of side effects. This compound has also been studied for its potential use in the treatment of social anxiety disorder, post-traumatic stress disorder, and panic disorder.

Safety and Hazards

This compound is considered hazardous and has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound, including avoiding inhalation, contact with skin or eyes, and if swallowed, seeking medical advice immediately .

properties

IUPAC Name

4-methoxy-3-(2-methoxy-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-8-4-3-7(11(13)14)5-9(8)17-6-10(12)16-2/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQADSXQFMGTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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